molecular formula C22H11F3N2O6 B11513262 1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide

1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11513262
M. Wt: 456.3 g/mol
InChI Key: VJNYXHOUBUFIMR-UHFFFAOYSA-N
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Description

1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a nitro group, a dioxo group, and a trifluoromethoxy phenyl group

Preparation Methods

The synthesis of 1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-(trifluoromethoxy)benzoyl chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Chemical Reactions Analysis

1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. .

Scientific Research Applications

1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential anticancer agent. Additionally, the trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds to 1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide include:

Properties

Molecular Formula

C22H11F3N2O6

Molecular Weight

456.3 g/mol

IUPAC Name

1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]anthracene-2-carboxamide

InChI

InChI=1S/C22H11F3N2O6/c23-22(24,25)33-12-7-5-11(6-8-12)26-21(30)16-10-9-15-17(18(16)27(31)32)20(29)14-4-2-1-3-13(14)19(15)28/h1-10H,(H,26,30)

InChI Key

VJNYXHOUBUFIMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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